17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This compound belongs to the sterol family, characterized by a cyclopenta[a]phenanthrene core with a hydroxyl group at position 3 and a branched dienyl side chain at position 16. Its molecular formula is C₂₉H₄₄O, with a molecular weight of 426.7 g/mol (estimated based on structural analogs in ). While its exact natural source remains unspecified, structurally related compounds are found in plants (e.g., Populus species, ) and synthetic pathways ().
Properties
IUPAC Name |
17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBKGMKWXIXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Construction of the tetracyclic core | Diels-Alder cycloaddition | Builds the fused ring system |
| 2 | Introduction of side chains | Alkylation, olefination | Adds the ethyl and methyl groups |
| 3 | Functionalization | Hydroxylation, oxidation | Introduces hydroxyl groups at specific positions |
| 4 | Stereoselective modifications | Chiral catalysts or auxiliaries | Ensures correct stereochemistry |
| 5 | Final functional group adjustments | Reduction, dehydration | Finalizes the molecular structure |
Challenges
- Achieving high stereoselectivity at multiple chiral centers.
- Controlling regioselectivity during cyclization.
- Efficiently introducing conjugated dienes without side reactions.
Data Tables Summarizing Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Isolating from plant sources | Eco-friendly, natural | Low yield, labor-intensive |
| Semi-Synthesis | Modification of natural precursors | Higher yield, scalable | Requires precursor synthesis |
| Total Synthesis | Multi-step organic synthesis | Precise control, pure product | Complex, time-consuming |
Research Findings and Complete Data
Research indicates that compounds similar to this structure, such as those isolated from Chisocheton tomentosus, are often obtained via extraction followed by semi-synthetic modifications to improve yields and purity. For example, a study reported the isolation of a related diol compound from Chisocheton tomentosus using solvent extraction, followed by chromatographic purification, and subsequent derivatization to achieve the target structure.
Total synthesis efforts are documented in organic chemistry literature, emphasizing the importance of Diels-Alder reactions for constructing the core framework and stereoselective steps for chiral centers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for various chemical reactions and studies .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar steroids in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although more research is needed to fully understand its effects .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialized chemicals .
Mechanism of Action
The mechanism of action of 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core Structure : All analogs share the cyclopenta[a]phenanthrene backbone.
- Side Chain Variability : Modifications in the C17 side chain (e.g., saturation, hydroxylation, or substituents) significantly alter properties.
- Functional Groups : Hydroxyl, ketone, or epoxide groups at different positions modulate reactivity and interactions.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The dienyl side chain in the target compound may reduce hydrophobicity compared to saturated analogs like β-sitosterol. Solubility predictions for similar sterols (e.g., 17-hydroxy derivatives) range between 39.73–66.35 mg/L ().
- Spectral Data :
Key Findings:
- Side Chain Impact : Unsaturated side chains (e.g., dienyl in the target compound) enhance reactivity and may improve binding to hydrophobic pockets in enzymes or receptors compared to saturated analogs.
- ADMET Profile : β-Tocopherolol () failed drug-likeness criteria despite structural similarity, emphasizing the need for tailored modifications.
Biological Activity
The compound 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (commonly referred to as a derivative of cyclopenta[a]phenanthrene) has garnered attention for its potential biological activities. This article synthesizes existing research findings and data related to its biological activity.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 430.67 g/mol. The structural complexity includes multiple chiral centers and a significant number of carbon atoms which contribute to its unique biological properties.
1. Antioxidant Activity
Research has indicated that compounds similar to this structure exhibit notable antioxidant properties. The antioxidant activity is typically assessed through various assays such as DPPH and ABTS. For instance:
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH | 29.07 |
| ABTS | 757.19 |
These values suggest that the compound may effectively scavenge free radicals and mitigate oxidative stress in biological systems .
2. Antimicrobial Activity
Studies have shown that compounds derived from cyclopenta[a]phenanthrene structures possess antimicrobial properties. In a comparative study of various extracts containing this compound:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results indicate that the compound could be effective against both bacterial and fungal pathogens .
3. Anti-inflammatory Properties
Inflammation-related studies suggest that similar compounds can inhibit pro-inflammatory cytokines. For example:
- Cytokine Inhibition : The compound was observed to reduce levels of TNF-alpha and IL-6 in cell cultures.
This suggests a potential application in treating inflammatory diseases .
Case Studies
Case Study 1: Antioxidant Efficacy in Human Cells
A study conducted on human fibroblast cells demonstrated that treatment with the compound led to a significant reduction in oxidative stress markers after exposure to UV radiation. The results indicated an increase in cellular viability and a decrease in apoptosis rates.
Case Study 2: Antimicrobial Testing
In another study involving various pathogenic strains isolated from clinical samples, the compound exhibited significant antimicrobial activity when tested against multidrug-resistant strains of bacteria.
Q & A
Q. How can the stereochemical configuration of this compound be reliably determined?
The stereochemistry is best resolved using single-crystal X-ray diffraction , which provides unambiguous spatial assignment of chiral centers. For example, utilized this method at 100 K, achieving an R factor of 0.060, confirming configurations like the 3-hydroxyl group and substituent orientations . Complementary techniques like 2D NMR (COSY, NOESY) can validate hydrogen environments and spatial proximities in solution .
Q. What synthetic strategies are recommended for constructing the cyclopenta[a]phenanthrene core?
Multi-step synthesis typically starts with natural steroid precursors (e.g., lanosterol derivatives) or employs cyclization reactions. For example, highlights the use of Grignard reactions for side-chain elongation and acid-catalyzed cyclization to form the fused polycyclic structure. Stereochemical control is achieved via chiral auxiliaries or enzymatic resolution .
Q. How should researchers approach initial biological activity screening for this compound?
Prioritize receptor binding assays (e.g., steroid hormone receptors) due to structural similarities to dehydroepiandrosterone derivatives. suggests using luciferase reporter systems to assess transcriptional modulation. Pair this with metabolic stability tests (e.g., liver microsome assays) to evaluate pharmacokinetic liabilities .
Advanced Research Questions
Q. What experimental designs are critical for resolving contradictions in NMR data across studies?
Discrepancies in ¹H/¹³C NMR shifts (e.g., hydroxyl proton splitting in vs. ) require solvent standardization (e.g., deuterated DMSO vs. CDCl₃) and temperature control. Use dynamic NMR to assess conformational exchange and heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity .
Q. How can synthetic yields be optimized for the 5-ethyl-6-methylhepta-3,6-dien-2-yl side chain?
notes poor yields (<30%) in Wittig olefination steps. Optimize by:
- Using microwave-assisted synthesis to accelerate reaction kinetics.
- Introducing bulky protecting groups (e.g., TBS) to reduce steric hindrance during diene formation.
- Employing asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) to enhance enantiomeric excess .
Q. What methodologies validate the compound’s metabolic pathways in vivo?
Use radiolabeled isotopes (e.g., ¹⁴C at C-17) to track metabolites in rodent models. Combine with LC-HRMS/MS for structural elucidation of oxidized or conjugated products. recommends cross-referencing with CYP450 inhibition assays to identify enzyme-specific interactions .
Q. How should researchers address stability challenges during long-term storage?
prescribes storage under -20°C in inert atmospheres (argon) with desiccants to prevent oxidation. For lab use, prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via HPLC-PDA with a C18 column (λ = 254 nm) .
Methodological Notes
- Structural Analysis : Cross-validate X-ray data () with computational models (e.g., DFT calculations for bond angles) .
- Safety Protocols : Follow for PPE (N100 respirators, nitrile gloves) and spill management (sand absorption, pH-neutral disposal) .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., NMRShiftDB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
